AlPhos

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

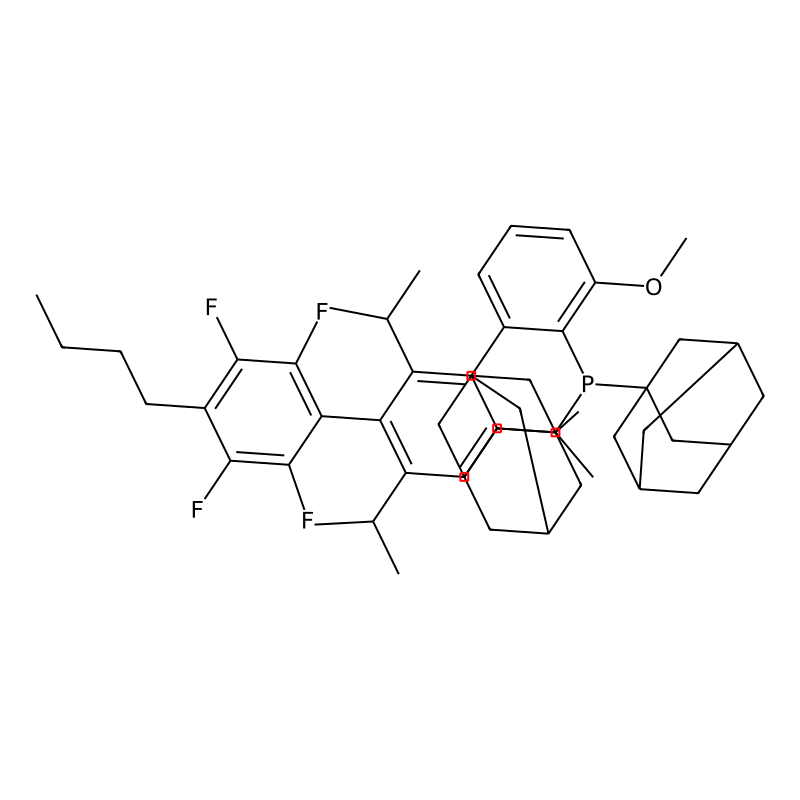

AlPhos is an extremely bulky, electron-rich dialkylbiaryl monophosphine ligand developed to overcome the limitations of previous-generation Buchwald ligands in palladium-catalyzed cross-coupling reactions. Featuring a unique 2,3,5,6-tetrafluoro-4-butylphenyl moiety and diadamantylphosphine groups, AlPhos is structurally engineered to facilitate difficult reductive eliminations and prevent catalyst deactivation by competitive base binding. In procurement and process chemistry, it is prized as a critical enabler for the synthesis of complex aryl fluorides and for C–N couplings involving weakly binding amines or strong organic bases, offering air-stable precatalyst forms that seamlessly integrate into mainstream pharmaceutical and fine chemical manufacturing workflows [1].

Substituting AlPhos with earlier-generation ligands such as tBuBrettPhos, BrettPhos, or RuPhos routinely leads to process failures in specialized applications. In C–F cross-coupling, standard ligands struggle with the high activation barrier of Ar–F reductive elimination, resulting in elevated temperature requirements and the formation of undesired regioisomeric aryl fluoride byproducts via a Pd-benzyne intermediate. Similarly, in C–N couplings utilizing soluble organic bases like DBU, less sterically demanding ligands fail to prevent the base from tightly coordinating to the palladium center, which poisons the catalyst and halts the reaction. AlPhos provides the exact steric bulk required to block base coordination and lower the reductive elimination barrier, making it non-interchangeable for these specific synthetic routes [1].

Suppression of Regioisomeric Byproducts in Aryl Fluorination

During the Pd-catalyzed fluorination of 4-(n-butyl)phenyl triflate, previous-generation ligands such as tBuBrettPhos yield significant amounts of undesired regioisomeric aryl fluorides due to competing deprotonation and Pd-benzyne formation. AlPhos lowers the activation barrier for the desired C–F reductive elimination by 0.7 kcal/mol compared to tBuBrettPhos, enabling the reaction to proceed at room temperature. This structural advantage quantitatively suppresses regioisomer formation, converting substrates that previously gave complex mixtures into highly pure target aryl fluorides [1].

| Evidence Dimension | Yield and Regioselectivity of Aryl Fluoride |

| Target Compound Data | High yield of desired regioisomer at room temperature with AlPhos |

| Comparator Or Baseline | tBuBrettPhos (requires higher temperatures, yields mixtures of regioisomers) |

| Quantified Difference | 0.7 kcal/mol lower activation barrier for C-F reductive elimination |

| Conditions | Pd-catalyzed fluorination of aryl triflates |

Eliminates the need for difficult downstream chromatographic separations of regioisomers, significantly improving process mass intensity and product purity.

Overcoming DBU-Induced Catalyst Poisoning in C-N Couplings

In Buchwald-Hartwig aminations utilizing the soluble organic base DBU, standard ligands fail because DBU outcompetes the amine substrate for binding to the Pd(II) center, effectively poisoning the catalyst. Density functional theory (DFT) and kinetic studies demonstrate that the extreme steric bulk of AlPhos physically blocks DBU from coordinating to the palladium oxidative addition complex. This allows the cross-coupling of weakly binding amines to proceed in near-quantitative isolated yield at room temperature, whereas reactions using less bulky ligands stall completely under identical conditions [1].

| Evidence Dimension | Catalyst resting state and turnover in the presence of DBU |

| Target Compound Data | AlPhos maintains an amine-bound resting state, enabling quantitative conversion |

| Comparator Or Baseline | Standard biaryl phosphines (e.g., XPhos, RuPhos) which form a DBU-bound resting state |

| Quantified Difference | Enables near-quantitative isolated yields at room temperature vs. reaction stalling with standard ligands |

| Conditions | Pd-catalyzed C-N coupling with weakly binding amines and DBU base |

Allows process chemists to replace insoluble inorganic bases with soluble organic bases, streamlining continuous flow and homogeneous manufacturing processes.

Superior Precatalyst Formation and Handling

While many bulky Buchwald ligands struggle to form stable, easily activated precatalysts (often generating inhibiting carbazole byproducts from G3/G4 palladacycles), AlPhos readily forms stable [(AlPhosPd)2·COD] complexes and oxidative addition complexes (OACs). These AlPhos-based precatalysts are air-stable on the benchtop for over a week and can be activated without the need for strong exogenous bases, providing an 87% yield in the fluorination of 1-bromo-4-n-butylbenzene compared to negligible yields (5%) when using poorly activating palladacycle alternatives [1].

| Evidence Dimension | Precatalyst activation and reaction yield |

| Target Compound Data | 87% yield using AlPhos-based oxidative addition complex precatalysts |

| Comparator Or Baseline | Palladacycle precatalysts (5% yield, poor activation, generation of inhibiting byproducts) |

| Quantified Difference | 82% absolute increase in target yield without exogenous base |

| Conditions | Fluorination of 1-bromo-4-n-butylbenzene |

Simplifies supply chain storage requirements and reduces batch-to-batch variability by eliminating the need for glovebox handling or complex activation steps.

Room-Temperature Synthesis of Active Pharmaceutical Ingredients (APIs) Containing Aryl Fluorides

AlPhos is a highly effective ligand choice for late-stage fluorination of complex drug scaffolds where elevated temperatures would cause degradation. Its ability to suppress regioisomeric byproducts ensures high-purity API synthesis, directly addressing the limitations of tBuBrettPhos [1].

Homogeneous C-N Cross-Coupling in Flow Chemistry

Because AlPhos prevents catalyst poisoning by soluble organic bases like DBU, it enables fully homogeneous C-N cross-coupling reactions. This makes it a critical procurement target for continuous flow manufacturing processes that cannot accommodate the insoluble inorganic bases typically required by standard biaryl phosphines [2].

Glovebox-Free Benchtop Cross-Coupling Operations

For laboratories and manufacturing sites lacking extensive inert-atmosphere infrastructure, the ability of AlPhos to form air-stable oxidative addition complexes (OACs) and [(AlPhosPd)2·COD] precatalysts allows for robust, reproducible benchtop setups without sacrificing catalytic activity [3].

References

- [1] Sather, A. C., et al. 'A Fluorinated Ligand Enables Room-Temperature and Regioselective Pd-Catalyzed Fluorination of Aryl Triflates and Bromides.' J. Am. Chem. Soc. 2015, 137, 42, 13433–13438.

- [2] Kim, S.-T., Pudasaini, B., & Baik, M.-H. 'Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.' ACS Catal. 2019, 9, 8, 6851–6856.

- [3] Sather, A. C., & Buchwald, S. L. 'Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.' Org. Lett. 2017, 19, 11, 2985–2988.